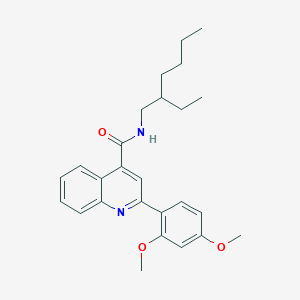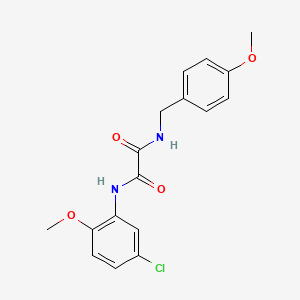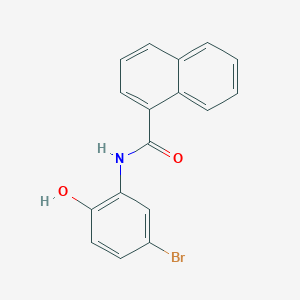![molecular formula C24H25FN4O3 B4967514 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, commonly known as Compound A, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.
作用機序
Compound A exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
Compound A has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, Compound A improves insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in the liver.
実験室実験の利点と制限
Compound A has several advantages for lab experiments, including its high potency and selectivity for PPARα, which allows for specific modulation of the target pathway. However, its limited solubility in aqueous solutions can pose challenges for in vitro and in vivo experiments. In addition, the potential off-target effects of Compound A on other PPAR isoforms and nuclear receptors should be carefully evaluated.
将来の方向性
The potential therapeutic applications of Compound A are still being explored, and several future directions can be pursued. These include investigating its efficacy in animal models of metabolic disorders, cardiovascular diseases, and cancer. Furthermore, the development of more soluble analogs of Compound A could improve its pharmacokinetic properties and facilitate its clinical translation. Finally, the identification of novel PPARα target genes and pathways could provide new insights into the mechanisms of action of Compound A and its potential therapeutic applications.
合成法
Compound A is synthesized through a multi-step synthetic route starting from commercially available starting materials. The key step involves the reaction of 2-fluorobenzoyl chloride with 4-piperidinyl-1H-pyrazole in the presence of a base to yield the intermediate, which is then coupled with 3-phenoxypropanoic acid using a coupling agent to obtain Compound A.
科学的研究の応用
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have demonstrated the potential of Compound A in improving lipid metabolism, reducing inflammation, and improving insulin sensitivity.
特性
IUPAC Name |
N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c25-21-9-5-4-8-20(21)24(31)28-15-11-18(12-16-28)29-22(10-14-26-29)27-23(30)13-17-32-19-6-2-1-3-7-19/h1-10,14,18H,11-13,15-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSSNGYUJCDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)




![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)